
Sodium benzylnaphthalene-1-sulphonate
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Overview
Description
Sodium benzylnaphthalene-1-sulphonate is a sodium salt derived from naphthalene sulfonic acid, featuring a benzyl group substituted at the 1-position of the naphthalene ring. This compound is structurally characterized by its sulfonate (-SO₃⁻) group and benzyl moiety, which may enhance its solubility in aqueous systems while retaining hydrophobic interactions due to the aromatic groups. It is typically used in industrial applications such as surfactants, dispersants, or intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium benzylnaphthalene-1-sulphonate typically involves the sulfonation of benzylnaphthalene. This process can be carried out using concentrated sulfuric acid or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions usually require controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors where benzylnaphthalene is treated with sulfuric acid or chlorosulfonic acid. The resulting sulfonic acid is then neutralized with sodium hydroxide. The product is purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Sodium benzylnaphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted benzylnaphthalene derivatives.
Scientific Research Applications
Chemical Properties and Structure
Sodium benzylnaphthalene-1-sulphonate is characterized by its molecular formula C17H13NaO3S and a sulfonate group that enhances its solubility in water. This property makes it a valuable surfactant and dispersant in numerous formulations.
Scientific Research Applications
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Surfactant in Organic Synthesis :
- This compound serves as an effective surfactant in organic synthesis. Its ability to lower surface tension facilitates reactions in heterogeneous systems, improving yields and reaction rates.
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Dispersing Agent :
- The compound is widely used as a dispersing agent in various chemical processes. It helps stabilize suspensions of solid particles in liquids, which is particularly useful in the formulation of paints, coatings, and agricultural products.
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Biological Research :
- Recent studies have indicated potential applications in biological research, particularly in cell culture systems where it may enhance cell viability and growth rates due to its surfactant properties.
Industrial Applications
- Construction Industry :
- Agricultural Chemicals :
- Textile Processing :
Consumer Products
- Cleaning Agents :
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Personal Care Products :
- The compound is also used in personal care formulations, such as shampoos and conditioners, where it functions as a surfactant to improve foaming and cleansing properties.
Case Study 1: Concrete Enhancement
A study examined the effects of this compound on concrete mixtures. Results showed that incorporating the compound reduced water content by up to 20% while maintaining compressive strength, demonstrating its effectiveness as a superplasticizer .
Case Study 2: Agricultural Formulations
In agricultural trials, this compound was included in pesticide formulations. The results indicated improved efficacy against target pests due to enhanced dispersion of active ingredients, leading to increased crop yields compared to untreated controls .
Mechanism of Action
The mechanism of action of sodium benzylnaphthalene-1-sulphonate involves its ability to interact with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and other biomolecules, affecting their structure and function. This interaction can influence biochemical pathways and cellular processes, making it useful in various applications.
Comparison with Similar Compounds
The following analysis compares sodium benzylnaphthalene-1-sulphonate with analogous compounds based on regulatory status, safety profiles, and structural features derived from the evidence.
Structural Analogues
Sodium Naphthalene-1-Sulphonate Structure: Lacks the benzyl group but shares the sulfonate group at the 1-position of naphthalene. Regulatory Status: Listed on the Australian Inventory of Industrial Chemicals (AIIC) . Safety: No explicit hazard classification noted in the evidence.
Sodium Naphthalene-2-Sulphonate (CAS 532-02-5) Structure: Sulfonate group at the 2-position of naphthalene. Regulatory Status: Compliant with REACH (EU) and listed on AIIC .
Naphthalene-2-Sulphonic Acid Monohydrate (CAS 120-18-3) Structure: Sulfonic acid form (non-salt) with a water molecule. Purity & Use: 98% purity, labeled as non-hazardous .
Beta-Naphthalenesulfonic Acid (2-Naphthalenesulfonic Acid)
- Structure : Sulfonic acid at the 2-position.
- Hazards : May be harmful if swallowed; requires careful disposal .
Key Differences
- Positional Isomerism : Sodium naphthalene-2-sulphonate (2-position) is more commonly regulated and studied than the 1-isomer, which may reflect differences in industrial relevance or hazard profiles .
Research Implications and Limitations
The lack of explicit data on this compound in the provided evidence highlights the need for targeted studies on its physicochemical properties, environmental impact, and toxicology. Comparisons with analogues suggest that regulatory compliance and safety may vary significantly based on substituents and sulfonate positioning.
Biological Activity
Sodium benzylnaphthalene-1-sulphonate (SBNS) is a sulfonate compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant case studies.
This compound is a sodium salt of benzylnaphthalene-1-sulfonic acid, characterized by the following chemical formula:
- Molecular Formula : C12H11NaO3S
- Molar Mass : 258.27 g/mol
The biological activity of SBNS can be attributed to its surfactant properties, which influence cellular interactions and membrane dynamics. It functions primarily through the following mechanisms:
- Surfactant Activity : SBNS acts as a surfactant, reducing surface tension and facilitating the solubilization of hydrophobic compounds in biological systems.
- Antimicrobial Properties : Studies have indicated that SBNS exhibits antimicrobial activity against various bacterial strains by disrupting cell membrane integrity.
- Cellular Uptake : The compound enhances the permeability of cell membranes, aiding in the uptake of therapeutic agents in drug delivery systems.
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties. A study conducted by assessed its effectiveness against common pathogens, yielding the following results:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that SBNS could be a potential candidate for developing new antimicrobial agents.
Cytotoxicity and Cell Proliferation
In vitro studies have evaluated the cytotoxic effects of SBNS on various cell lines. A notable study indicated that:
- At concentrations below 100 µg/mL, SBNS did not exhibit significant cytotoxicity on human epithelial cells.
- Higher concentrations (≥200 µg/mL) led to reduced cell viability, indicating a dose-dependent effect.
This suggests that while SBNS can be safe at lower concentrations, caution is warranted at higher doses.
Drug Delivery Applications
A case study explored the use of SBNS in enhancing drug delivery systems. The study focused on encapsulating hydrophobic drugs within polymeric micelles formed by SBNS. Results indicated:
- Improved solubility and bioavailability of encapsulated drugs.
- Enhanced cellular uptake in cancer cell lines compared to controls without SBNS.
This application highlights the potential of SBNS as an excipient in pharmaceutical formulations.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended to optimize the yield and purity of sodium benzylnaphthalene-1-sulphonate in academic laboratory settings?
- Methodological Answer : The synthesis should involve sulfonation of benzylnaphthalene using controlled stoichiometry of sulfuric acid, followed by neutralization with sodium hydroxide. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol) is critical to remove unreacted precursors. Structural validation requires nuclear magnetic resonance (NMR) to confirm sulfonate group placement and high-performance liquid chromatography (HPLC) to assess purity (>98%) .
Q. Which analytical techniques are essential for characterizing this compound’s structural and chemical properties?
- Methodological Answer : Use ¹H/¹³C NMR to verify the sulfonate group’s position on the naphthalene ring and benzyl substitution. Fourier-transform infrared spectroscopy (FTIR) can confirm sulfonic acid (-SO₃⁻) stretching vibrations (∼1040–1220 cm⁻¹). Mass spectrometry (MS) ensures molecular weight accuracy, while thermogravimetric analysis (TGA) evaluates thermal stability. Cross-reference spectral data with computational predictions (e.g., density functional theory) for validation .
Q. How should researchers design acute toxicity studies for this compound in rodent models?
- Methodological Answer : Follow OECD Guideline 423, administering doses via oral gavage (10–1000 mg/kg body weight). Monitor systemic effects (e.g., hepatic enzymes ALT/AST, renal biomarkers like blood urea nitrogen) at 24-hour intervals for 14 days. Include control groups and histopathological analysis of liver/kidney tissues. Use species-specific metabolic data to adjust dosages and minimize interspecies variability .
Advanced Research Questions
Q. How can contradictory data on this compound’s environmental persistence be resolved across studies?
- Methodological Answer : Conduct comparative degradation studies under controlled conditions (pH, UV exposure, microbial activity) to isolate variables. Use high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track degradation byproducts. Apply kinetic modeling (e.g., pseudo-first-order kinetics) to quantify half-lives in water, soil, and sediment. Address discrepancies by standardizing test media (e.g., OECD artificial soil) and reporting limits of detection (LOD) .
Q. What strategies are effective for elucidating the compound’s interaction with cellular membranes or proteins?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with model membranes (e.g., lipid bilayers) or serum proteins (e.g., albumin). Molecular dynamics simulations can predict binding sites and energetics. Validate findings with fluorescence quenching assays or X-ray crystallography if co-crystals form. Cross-correlate in vitro results with in silico docking studies .
Q. How can researchers address inconsistencies in reported carcinogenic potential of this compound across in vitro and in vivo models?
- Methodological Answer : Perform a systematic review of existing data to identify confounding factors (e.g., metabolite variability, exposure duration). Design follow-up studies using transgenic rodent models (e.g., Tg.rasH2) for carcinogenicity screening. Utilize metabolomics to profile reactive intermediates (e.g., quinones) and assess DNA adduct formation via ³²P-postlabeling. Apply benchmark dose modeling (BMD) to reconcile dose-response disparities .
Q. Methodological Considerations for Data Interpretation
- Handling Literature Gaps : Prioritize studies that report raw data (e.g., chromatograms, spectral libraries) over summary tables to verify reproducibility. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity in toxicological endpoints .
- Environmental Fate Modeling : Integrate quantitative structure-activity relationship (QSAR) models with experimental partitioning coefficients (log Kow, log Koc) to predict bioaccumulation potential .
Properties
CAS No. |
25358-54-7 |
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Molecular Formula |
C17H13NaO3S |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
sodium;2-benzylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C17H14O3S.Na/c18-21(19,20)17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17;/h1-11H,12H2,(H,18,19,20);/q;+1/p-1 |
InChI Key |
CMEJNMBQFJCFIM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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